molecular formula C8H11NO9S3 B3265916 Aniline-3-beta-ethyl sulfonyl sulfate-6-sulfonic acid CAS No. 41261-80-7

Aniline-3-beta-ethyl sulfonyl sulfate-6-sulfonic acid

Cat. No. B3265916
CAS RN: 41261-80-7
M. Wt: 361.4 g/mol
InChI Key: DBBOIFXMBBZYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aniline-3-beta-ethyl sulfonyl sulfate-6-sulfonic acid, also known as 1-Aminobenzene-5-beta-sulptoethylsulfonyl-2-sulfonic acid, is a chemical compound with the molecular formula C8H11O9S3 . It has a molecular weight of 361.37 . It appears as a liquid .


Molecular Structure Analysis

The molecule contains a total of 32 bonds, including 21 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 6 double bonds, and 6 aromatic bonds. It also includes 1 six-membered ring, 1 primary amine (aromatic), 2 hydroxyl groups, 1 sulfone, 1 sulfonic (thio-/dithio-) acid, and 1 sulfuric (thio-/dithio-) acid .

Safety and Hazards

The safety data sheet (SDS) for Aniline-3-beta-ethyl sulfonyl sulfate-6-sulfonic acid includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

2-amino-4-(2-sulfooxyethylsulfonyl)benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO9S3/c9-7-5-6(1-2-8(7)20(12,13)14)19(10,11)4-3-18-21(15,16)17/h1-2,5H,3-4,9H2,(H,12,13,14)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBOIFXMBBZYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO9S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aniline-3-beta-ethyl sulfonyl sulfate-6-sulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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